molecular formula C20H15NO B14004631 N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine CAS No. 3299-92-1

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine

Cat. No.: B14004631
CAS No.: 3299-92-1
M. Wt: 285.3 g/mol
InChI Key: HHOURJFXDJHIPT-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine is a hydroxylamine derivative featuring a fluorene backbone fused with a phenylmethylidene group. Fluorene-based compounds are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their rigid aromatic structure and tunable electronic properties .

Properties

CAS No.

3299-92-1

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-[9H-fluoren-9-yl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C20H15NO/c22-21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19,22H

InChI Key

HHOURJFXDJHIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine typically involves the reaction of fluorenone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

N-(9H-Fluoren-9-ylmethylidene)hydroxylamine, also known as 9H-fluorenone oxime, is a fluorene derivative with various applications, particularly in the pharmaceutical and chemical fields .

Scientific Research Applications

  • Antimicrobial Applications: Derivatives of fluorene, including N-(9H-Fluoren-9-ylmethylidene)hydroxylamine, exhibit antimicrobial activity . Modifications to the fluorene structure can enhance its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial drugs . For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising potential for novel antimicrobial strategies .
  • Antitumor Activity: Schiff bases derived from 9-fluorenone have been reported to possess antitumor activity . Metal complexes of fluorenone thiosemicarbazone Schiff bases also demonstrate antifungal and antitumor activity .
  • Material Science: Fluorene derivatives are used to create materials with specific properties, such as surface-active agents . These compounds can act as wetting agents, emulsifiers, and detergents in household, cosmetic, and textile industries .
  • Cosmetics: Derivatives of fluorene are used in cosmetics. They have antiseptic, skin-soothing, and anti-inflammatory properties .

Case Studies and Research Findings

  • Synthesis and Characterization of Derivatives: Research has focused on synthesizing various Schiff base compounds using 9-fluorenone and characterizing them using NMR . These compounds are then investigated for biological activity and docking studies .
  • Antimicrobial Evaluation of Fluorenyl-hydrazinthiazoles: Several new fluorenyl-hydrazinthiazoles derivatives were synthesized and evaluated for their antimicrobial activity .
  • O-Aryl-Carbamoyl-Oximino-Fluorene Derivatives: New O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for antimicrobial and antibiofilm activity, with results showing enhanced activity when combined with iron oxide nanoparticles .
  • In Vivo Spns2 Inhibitors: Structure-activity relationship studies have identified Spns2 inhibitors based on fluorene derivatives, showing in vivo activity .

Data Tables

CompoundActivity/Property
9-Fluorenone Schiff basesAnti-microbial and anticancer properties
Fluorenone thiosemicarbazone Schiff base metal complexAntifungal and antitumor activity
O-aryl-carbamoyl-oxymino-fluorene derivativesAntimicrobial and antibiofilm activity, enhanced by iron oxide nanoparticles
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineHigh docking score with bacterial protein
Fluorenyl-hydrazinthiazolesAntimicrobial activity

Synthesis Information

The synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives involves:

  • Preparing 9H-fluoren-9-one oxime by refluxing 9-fluorenone with hydroxylamine hydrochloride in methanol .
  • Reacting the 9H-fluoren-9-one oxime with arylisocyanates in anhydrous tetrahydrofuran to produce the desired derivatives .

Mechanism of Action

The mechanism of action of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Functional Group Variations

a) N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine
  • Structure : Contains a trimethylsilyl amine (-N(SiMe₃)) group instead of hydroxylamine. The phenyl ring has a methoxy (-OCH₃) substituent.
  • Synthesis : Prepared via reaction of 9-trimethylsilyl-fluorenyllithium with (o-MeO)PhCN, yielding a crystalline product with a planar fluorenylidene core .
  • Key Data: Molecular Weight: 371.55 g/mol Crystallographic Parameters: Monoclinic system, R factor = 0.075 .
b) N-(2-Methoxyphenyl)hydroxylamine
  • Structure : A simpler hydroxylamine derivative with a methoxyphenyl group.
  • Metabolism: Metabolized by CYP1A and CYP2E1 enzymes to o-aminophenol (oxidation) and o-anisidine (reduction) .
  • Toxicity: Classified as a Group 2B carcinogen metabolite due to its role in bladder carcinogenesis .
c) (9H-Fluoren-9-yl)methyl carbamate derivatives
  • Example: (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride.
  • Structure : Replaces hydroxylamine with a carbamate (-OCO-NH-) group.
  • Properties : Higher solubility in polar solvents (e.g., ESOL solubility = -3.46) and moderate bioavailability (GI absorption = 76%) .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups: Compounds like 9-(4-nitrobenzylidene)fluorene (nitro group) exhibit reduced electron density, enhancing electrophilic reactivity in organometallic applications .
  • Electron-Donating Groups : Methoxy substituents (e.g., in N-(2-methoxyphenyl)hydroxylamine) increase metabolic stability but enhance CYP-mediated oxidation .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Functional Group Key Substituents Solubility (ESOL) Bioavailability (GI Absorption)
N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine* ~300 (estimated) Hydroxylamine (-NHOH) Phenyl-methylidene N/A N/A
N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine 371.55 Trimethylsilyl amine Methoxyphenyl Low (hydrophobic) Not reported
N-(2-Methoxyphenyl)hydroxylamine 139.15 Hydroxylamine Methoxyphenyl Moderate High (CYP-dependent)
(9H-Fluoren-9-yl)methyl carbamate 332.82 Carbamate Aminopropyl -3.46 (logS) 76%

*Estimated based on structural analogs.

Table 2: Metabolic and Toxicological Profiles

Compound Key Enzymes Involved Major Metabolites Toxicity Profile
N-(2-Methoxyphenyl)hydroxylamine CYP1A, CYP2E1 o-Aminophenol, o-anisidine Group 2B carcinogen
(9H-Fluoren-9-yl)methyl carbamate CYP3A4 (potential inhibitor) Hydrolyzed to amine Low acute toxicity
N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-... N/A (synthetic intermediate) N/A Not reported

Biological Activity

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 9H-fluorene derivatives and hydroxylamine. This process can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. The compound exhibits significant activity against various strains of bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values for some derivatives were reported to be higher than 256 μg/mL against Gram-positive bacteria, indicating moderate effectiveness .
  • Zone of Inhibition: Compounds derived from fluorene structures demonstrated zones of inhibition comparable to standard antibiotics like vancomycin and gentamicin against multidrug-resistant strains .
CompoundZone of Inhibition (mm)Target Organism
5g10Staphylococcus aureus
5h11Staphylococcus aureus
5j10Escherichia coli
5j8Pseudomonas aeruginosa

Anticancer Activity

Research has also explored the anticancer potential of this compound derivatives. Notably, these compounds have shown cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays: Compounds were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, with some derivatives exhibiting higher efficacy than Taxol, a standard chemotherapy drug .
  • Mechanism of Action: The inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, was identified as a key mechanism through which these compounds exert their anticancer effects. This inhibition leads to disrupted DNA synthesis in proliferating cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups has been shown to enhance both antimicrobial and anticancer activities.

Research Insights:

  • Fluorine Substituents: The introduction of fluorine atoms on the aryl moiety significantly improved the inhibitory effect against both bacterial and cancer cell lines .
  • Hydroxylamine Functionality: The hydroxylamine group is crucial for biological activity, as it can participate in various biochemical interactions within microbial and cancerous cells.

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